molecular formula C16H13F3N4O5S B11475961 N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

Cat. No.: B11475961
M. Wt: 430.4 g/mol
InChI Key: UDMUIKXBVOJXJJ-UHFFFAOYSA-N
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Description

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolopyrimidine core, a trifluoromethyl group, and a benzenesulfonamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENESULFONAMIDE typically involves multiple steps, including the formation of the pyrrolopyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the benzenesulfonamide moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Cyclization reactions: to form the pyrrolopyrimidine core.

    Electrophilic substitution: to introduce the trifluoromethyl group.

    Nucleophilic substitution: to attach the benzenesulfonamide moiety.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-[2,4,6-TRIOXO-1-(PROP-2-EN-1-YL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENESULFONAMIDE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity

Properties

Molecular Formula

C16H13F3N4O5S

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2,4,6-trioxo-1-prop-2-enyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide

InChI

InChI=1S/C16H13F3N4O5S/c1-2-8-23-11-10(12(24)21-14(23)26)15(13(25)20-11,16(17,18)19)22-29(27,28)9-6-4-3-5-7-9/h2-7,22H,1,8H2,(H,20,25)(H,21,24,26)

InChI Key

UDMUIKXBVOJXJJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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